molecular formula C18H35NO3 B051302 N-Palmitoylglycine CAS No. 2441-41-0

N-Palmitoylglycine

Cat. No. B051302
CAS RN: 2441-41-0
M. Wt: 313.5 g/mol
InChI Key: KVTFEOAKFFQCCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09180201B2

Procedure details

First, 27.3 g (364 mmol) of glycine and 29.1 g (727 mmol) of sodium hydroxide were dissolved in a mixed solvent of 450 g composed of i-propanol and 200 g of water under stirring at room temperature, then cooled to 10° C. Next, 100 g (364 mmol) of palmitic acid chloride was added dropwise thereto over a period of 1 hour. The reaction product was returned to room temperature, then stirred for about 15 hours. Next, 400 g of water was added thereto, following which 73.8 g (727 mmol) of 35% hydrochloric acid was added dropwise. The solid that deposited out was recovered, slurry washed, and purified by re-crystallization from methanol, giving 36.4 g (yield, 32%) of N-palmitoyl-Gly as a white solid.
Quantity
27.3 g
Type
reactant
Reaction Step One
Quantity
29.1 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
73.8 g
Type
reactant
Reaction Step Three
Name
Quantity
400 g
Type
solvent
Reaction Step Four
Name
Quantity
200 g
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
32%

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]([OH:5])=[O:4].[OH-].[Na+].[C:8](Cl)(=[O:24])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23].Cl>O.C(O)(C)C>[NH:1]([C:8]([CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23])=[O:24])[CH2:2][C:3]([OH:5])=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
27.3 g
Type
reactant
Smiles
NCC(=O)O
Name
Quantity
29.1 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC)(=O)Cl
Step Three
Name
Quantity
73.8 g
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
400 g
Type
solvent
Smiles
O
Step Five
Name
Quantity
200 g
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 10° C
CUSTOM
Type
CUSTOM
Details
was returned to room temperature
STIRRING
Type
STIRRING
Details
stirred for about 15 hours
Duration
15 h
ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
The solid that deposited out was recovered
WASH
Type
WASH
Details
slurry washed
CUSTOM
Type
CUSTOM
Details
purified by re-crystallization from methanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N(CC(=O)O)C(=O)CCCCCCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 36.4 g
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 31.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.